molecular formula C20H15N3OS B2603796 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004222-50-7

4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

Cat. No.: B2603796
CAS No.: 1004222-50-7
M. Wt: 345.42
InChI Key: GMDXAGLWZQUXAX-UHFFFAOYSA-N
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Description

4-Benzyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS Number: 1004222-50-7) is a synthetic organic compound with a molecular formula of C20H15N3OS and a molecular weight of 345.42 g/mol . This chemical belongs to the class of thieno[2,3-d]pyrimidine derivatives, which are recognized in medicinal chemistry as bioisosteres of quinazoline alkaloids and are known for their diverse and potent biological activities . The core research value of this compound lies in the documented potential of thienopyrimidine-based scaffolds in anticancer research . Such derivatives have demonstrated substantial cytotoxic effects against various human cancer cell lines and have been investigated for their role as enzyme or receptor inhibitors, particularly targeting various kinases crucial for cell proliferation and survival . Specifically, structural analogs have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis, making them promising leads for the development of anti-cancer therapeutics . The presence of the benzamide and benzyl substituents in its structure is characteristic of derivatives engineered for enhanced interaction with biological targets. This product is intended for research and development applications only, strictly within a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-benzyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(23-18-17-10-11-25-20(17)22-13-21-18)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDXAGLWZQUXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-D]pyrimidine core .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 8g) increase melting points (265–267°C) compared to electron-donating groups (methoxy in 8b) .
  • Synthetic Flexibility : Thiomorpholine and propyl substituents are introduced via nucleophilic substitution , while benzamide derivatives are typically synthesized via acyl chloride coupling .

Key Observations :

  • Anti-Microbial vs. Anti-Cancer: Thiomorpholine and nitro-substituted derivatives favor antimicrobial applications , while tetrahydrobenzothienopyrimidines (e.g., 11a) are optimized for anticancer activity .
  • Role of Benzyl Group : The benzyl substituent may modulate selectivity between microbial and mammalian targets, though experimental validation is needed.

Biological Activity

4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine moiety linked to a benzamide group, which contributes to its unique properties and biological activity. The presence of both the thienopyrimidine and amide functionalities allows for selective interactions with various molecular targets, particularly protein kinases involved in cancer progression.

This compound primarily acts as an inhibitor of specific protein kinases. By binding to the active sites of these enzymes, it blocks their catalytic functions, which is crucial in signaling pathways associated with cell proliferation and survival. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cell proliferation in various cancer cell lines.
Kinase Inhibition Targets specific kinases involved in cancer signaling pathways.
Induction of Apoptosis Promotes programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the potential anticancer properties of compounds related to this compound:

  • Inhibition of Cancer Cell Lines : Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer types, including acute myeloid leukemia (AML) cells. For instance, a study showed that a related compound effectively inhibited the growth of AML cells by targeting specific kinases involved in tumorigenesis .
  • Mechanistic Insights : The compound's mechanism was elucidated through kinase assays where it was found to inhibit key kinases at nanomolar concentrations. These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies .
  • Comparative Studies : In comparative studies with other benzamide derivatives, this compound showed enhanced potency against certain cancer cell lines compared to structurally similar compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of 3-amino-thiophene derivatives using reagents like formic acid or triethyl orthoformate.
  • Palladium-catalyzed carbonylation reactions , which provide efficient synthesis routes with high yields .

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